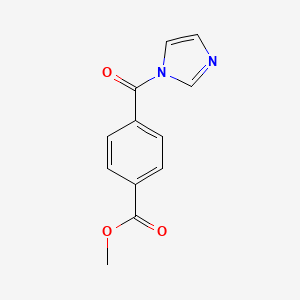
Methyl 4-(1H-imidazole-1-carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1H-imidazole-1-carbonyl)benzoate is an organic compound that belongs to the class of imidazole derivatives. It is a heterocyclic building block used in chemical synthesis . This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The imidazole ring is known for its versatility and is found in many biologically active molecules .
Vorbereitungsmethoden
The synthesis of Methyl 4-(1H-imidazole-1-carbonyl)benzoate typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid . The reaction conditions are usually mild, and the process can be carried out in the presence of organic solvents such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Methyl 4-(1H-imidazole-1-carbonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the imidazole ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the benzoate moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1H-imidazole-1-carbonyl)benzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 4-(1H-imidazole-1-carbonyl)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways . This binding can lead to the inhibition or activation of certain enzymes, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(1H-imidazole-1-carbonyl)benzoate can be compared with other imidazole derivatives such as:
These compounds share the imidazole ring but differ in their substituents and functional groups. The unique combination of the imidazole ring with the benzoate moiety in this compound provides distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C12H10N2O3 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
methyl 4-(imidazole-1-carbonyl)benzoate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)10-4-2-9(3-5-10)11(15)14-7-6-13-8-14/h2-8H,1H3 |
InChI-Schlüssel |
NETPLBLJSFFJOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-3,7-dimethyl-purine-2,6-dione](/img/structure/B14022834.png)

![Methyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B14022847.png)






![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)

![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
